Introduction: The Significance of the Benzo[d]isothiazole Scaffold in Modern Medicinal Chemistry
Introduction: The Significance of the Benzo[d]isothiazole Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Benzo[d]isothiazol-5-ylmethanol
The benzo[d]isothiazole scaffold, a fused heterocyclic system comprising a benzene ring and an isothiazole ring, represents a "privileged structure" in the landscape of medicinal chemistry and drug discovery.[1][2] Unlike its more commonly studied isomer, benzothiazole, the 1,2-arrangement of the sulfur and nitrogen atoms in benzo[d]isothiazole imparts unique electronic and conformational properties. This has led to the development of a diverse array of biologically active molecules with applications ranging from antipsychotics to novel therapeutics for metabolic diseases.[1][2]
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of a representative member of this class, Benzo[d]isothiazol-5-ylmethanol. While this specific molecule is not extensively characterized in publicly available literature, this document will leverage established knowledge of the benzo[d]isothiazole core to present a scientifically grounded exploration of its expected characteristics. We will delve into its structural attributes, predicted physical properties, plausible synthetic strategies, and the analytical techniques required for its characterization. This guide is intended for researchers, scientists, and drug development professionals who are interested in the potential of the benzo[d]isothiazole scaffold for the design of novel therapeutic agents.
Part 1: Core Molecular Attributes of Benzo[d]isothiazol-5-ylmethanol
Chemical Structure and Nomenclature
The foundational structure of Benzo[d]isothiazol-5-ylmethanol is the benzo[d]isothiazole ring system. The key feature of this bicyclic heterocycle is the isothiazole ring, a five-membered aromatic ring containing one sulfur and one nitrogen atom adjacent to each other.
Key Identifiers:
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Molecular Formula: C8H7NOS
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Molecular Weight: 165.21 g/mol
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IUPAC Name: Benzo[d]isothiazol-5-ylmethanol
-
CAS Number: Not assigned in the searched literature.
The structure features a hydroxymethyl (-CH2OH) group at the 5-position of the benzo[d]isothiazole nucleus. The presence of the polar hydroxyl group is anticipated to significantly influence the molecule's solubility and its potential for hydrogen bonding, a critical factor in its interaction with biological targets.
Physicochemical Properties: An Overview
The physical and chemical properties of Benzo[d]isothiazol-5-ylmethanol can be inferred from its structure and data available for related benzothiazole and benzoisothiazole derivatives.
Table 1: Predicted Physicochemical Properties of Benzo[d]isothiazol-5-ylmethanol
| Property | Predicted Value/Expected Characteristic | Rationale and Comparative Insights |
| Melting Point (°C) | Expected to be a solid at room temperature with a relatively high melting point. | The planar, aromatic ring system allows for efficient crystal packing. Similar heterocyclic compounds are typically crystalline solids.[3] |
| Boiling Point (°C) | High, likely >250 °C | The presence of the hydroxyl group allows for hydrogen bonding, increasing the energy required for vaporization. |
| Aqueous Solubility | Low to moderate. | The aromatic core is hydrophobic, but the hydroxyl group will enhance water solubility compared to the unsubstituted parent heterocycle. Solubility is likely to be higher in polar organic solvents. The aqueous solubility of the parent benzothiazole is 4.30x10³ mg/L.[4] |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be in the range of 1.5 - 2.5 | This value suggests a good balance between hydrophilicity and lipophilicity, a desirable trait for potential drug candidates. The LogP for the parent benzothiazole is 2.01.[4] |
| pKa | The isothiazole nitrogen is weakly basic. The hydroxyl proton is weakly acidic. | The exact pKa values would require experimental determination but are expected to be in the typical range for heterocyclic amines and primary alcohols. |
| Appearance | Likely a white to off-white or pale yellow crystalline powder. | This is a common appearance for many benzothiazole and benzoisothiazole derivatives. |
| Stability | Expected to be stable under standard laboratory conditions. | The aromatic nature of the ring system confers stability. However, it may be sensitive to strong oxidizing agents. |
Part 2: Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
While a specific synthesis for Benzo[d]isothiazol-5-ylmethanol is not detailed in the available literature, a plausible route can be designed based on established methods for constructing the benzo[d]isothiazole core.[1][2][5] A common and effective strategy involves the cyclization of appropriately substituted benzamides or related precursors.
Proposed Workflow: Synthesis of Benzo[d]isothiazol-5-ylmethanol
Caption: Proposed multi-step synthesis of Benzo[d]isothiazol-5-ylmethanol.
Experimental Protocol (Hypothetical):
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Nitration of 4-Methylbenzoic Acid: 4-Methylbenzoic acid is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.
-
Reduction of the Nitro Group: The resulting 4-methyl-3-nitrobenzoic acid is reduced to 3-amino-4-methylbenzoic acid using a standard reducing agent such as hydrogen gas with a palladium catalyst or iron in acidic conditions.
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Conversion to Thiol: The amino group is converted to a thiol via a Sandmeyer-like reaction, involving diazotization followed by treatment with a sulfur source like potassium thiocyanate.
-
Amidation: The carboxylic acid is converted to a primary amide, for example, by first forming the acyl chloride with thionyl chloride, followed by reaction with ammonia.
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Oxidative Cyclization: The 3-mercapto-4-methylbenzamide undergoes an intramolecular N-S bond formation, often catalyzed by a copper(I) salt in the presence of an oxidant like oxygen, to form the benzo[d]isothiazol-3(2H)-one ring.[5]
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Reduction of the Carbonyl: The carbonyl group of the isothiazolone is reduced to a methylene group to form 5-methylbenzo[d]isothiazole.
-
Radical Bromination: The methyl group is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator like AIBN.
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Hydrolysis to the Alcohol: The resulting 5-(bromomethyl)benzo[d]isothiazole is hydrolyzed with water, typically in the presence of a base, to yield the final product, Benzo[d]isothiazol-5-ylmethanol.
Expected Spectroscopic Profile
The structural elucidation of Benzo[d]isothiazol-5-ylmethanol would rely on a combination of standard spectroscopic techniques.[6]
Table 2: Predicted Spectroscopic Data for Benzo[d]isothiazol-5-ylmethanol
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons on the benzene ring (likely 3 distinct signals).- A singlet for the -CH₂- protons adjacent to the hydroxyl group.- A broad singlet for the -OH proton (exchangeable with D₂O).- A singlet for the proton on the isothiazole ring. |
| ¹³C NMR | - Signals for the aromatic carbons (6 distinct signals).- A signal for the -CH₂- carbon.- Signals for the carbons within the isothiazole ring. |
| FT-IR (cm⁻¹) | - A broad absorption band around 3200-3600 cm⁻¹ for the O-H stretch of the alcohol.[7]- Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.- C=C and C=N stretching vibrations within the aromatic system in the 1400-1600 cm⁻¹ region.- C-O stretching vibration around 1050-1150 cm⁻¹. |
| Mass Spectrometry (ESI+) | - A prominent [M+H]⁺ ion at m/z 166.03.- Potential fragmentation patterns involving the loss of water (-18) or the hydroxymethyl group (-31). |
General Protocol for Spectroscopic Analysis:
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Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[8] For IR, the sample can be analyzed as a solid (KBr pellet) or as a thin film. For MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.[9][10]
-
Data Acquisition: Acquire the spectra using standard parameters on ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometers.[11]
-
Data Analysis: Analyze the chemical shifts, coupling constants, peak intensities, and fragmentation patterns to confirm the structure of the synthesized molecule.
Part 3: Potential Applications in Drug Discovery
The Benzo[d]isothiazole Scaffold in Medicinal Chemistry
The benzo[d]isothiazole nucleus is a component of several clinically important drugs and a wide range of experimental therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities.[12][13][14]
Caption: Diverse biological targets of compounds containing the benzo[d]isothiazole scaffold.
The versatility of the benzo[d]isothiazole scaffold stems from its ability to participate in various non-covalent interactions with biological macromolecules and its relative stability to metabolic degradation.
Prospective Roles for Benzo[d]isothiazol-5-ylmethanol
Benzo[d]isothiazol-5-ylmethanol, with its reactive hydroxyl group, is well-suited as a versatile building block in medicinal chemistry.
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Fragment-Based Drug Discovery (FBDD): The molecule itself could be screened as a fragment to identify initial low-affinity hits against a protein target.
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Library Synthesis: The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Ethers, esters, and other functional groups can be readily introduced at this position.
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Linker Chemistry: It can be incorporated as a core fragment in the design of larger molecules, such as PROTACs or other targeted therapies, where the benzo[d]isothiazole unit provides a rigid scaffold.
Part 4: Safety, Handling, and Storage
While specific toxicity data for Benzo[d]isothiazol-5-ylmethanol are unavailable, prudent laboratory practices should be followed based on data for related compounds. Some benzisothiazole derivatives are known to be skin and eye irritants and may be harmful if swallowed or inhaled.[15]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[15][17]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[15][16] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
Benzo[d]isothiazol-5-ylmethanol, as a representative of the benzo[d]isothiazole class of heterocyclic compounds, holds significant potential as a valuable research tool and building block in the field of drug discovery. While direct experimental data for this specific molecule is sparse, this guide has provided a comprehensive, scientifically-grounded overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and expected analytical characteristics. The established and diverse biological activities of the benzo[d]isothiazole scaffold underscore the importance of exploring new derivatives like Benzo[d]isothiazol-5-ylmethanol for the development of next-generation therapeutics. Further experimental investigation into the synthesis and biological evaluation of this compound is warranted.
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